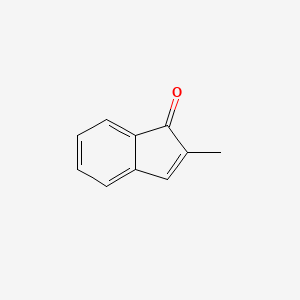
1H-Inden-1-one, 2-methyl-
Cat. No. B8636688
Key on ui cas rn:
5728-95-0
M. Wt: 144.17 g/mol
InChI Key: QYVIDQDORQTCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05489712
Procedure details


A mixture of propiophenone (30 g, 223.6 mmol) hexamethylenetetramine (HMTA) (43.8 g, 313 mmol) and acetic anhydride (41 g, 402 mmol) was heated at 80° C. for 4 hours under a nitrogen atmosphere. The reaction mixture was cooled to 30° C. and quenched into a stirred mixture of methylene chloride (200 ml) and sodium hydroxide (200 of 2N solution). The organic layer was separated and washed with aqueous HCl (100 ml of 1N solution). The methylene chloride solution containing the product, 2-methyl-1-phenyl-prop-2-en-1-one was azeotropically dried by distilling CH2Cl2 to approximately 50 ml volume and was directly used in the next step without any further operation. The CH2Cl2 solution was added to concentrated H2SO4 (130 ml) at such a rate that the reaction temperature was maintained between 50°-60° C. The CH2Cl2 was removed by distillation and nitrogen sweep as soon as it was added. The reaction mixture was stirred at 50°-60° C. for one hour, cooled to 20° C. and quenched into a stirred mixture of methylene chloride (200 ml) and water (200 g). After separating the aqueous layer, the organic layer was concentrated in the rotary evaporator to produce 121 g (82%) of 2-methyl-inden-1-one (Example 1, Table 1).


Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[C:11](OC(=O)C)(=O)C>>[CH3:3][C:2]1[C:1](=[O:4])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 50°-60° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched into a stirred mixture of methylene chloride (200 ml) and sodium hydroxide (200 of 2N solution)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous HCl (100 ml of 1N solution)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The methylene chloride solution containing the product, 2-methyl-1-phenyl-prop-2-en-1-one
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was azeotropically dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling CH2Cl2 to approximately 50 ml volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The CH2Cl2 solution was added to concentrated H2SO4 (130 ml) at such a rate that the reaction temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained between 50°-60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The CH2Cl2 was removed by distillation and nitrogen sweep as soon as it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched into a stirred mixture of methylene chloride (200 ml) and water (200 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separating the aqueous layer
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated in the rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(C2=CC=CC=C2C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 121 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 375.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
